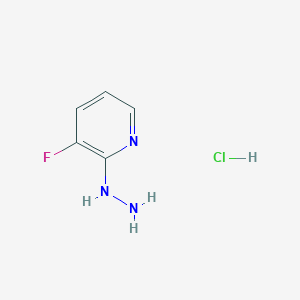![molecular formula C80H72O38 B15146234 Acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate](/img/structure/B15146234.png)
Acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyloxymethyl 3’,6’-diacetyloxy-2’,7’-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate; acetyloxymethyl 3’,6’-diacetyloxy-2’,7’-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves a benzofuran and xanthene moiety, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetyloxymethyl 3’,6’-diacetyloxy-2’,7’-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate involves multiple steps, starting from the preparation of the benzofuran and xanthene precursors. The key steps include:
Formation of Benzofuran Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Spiro Formation: The spiro linkage is formed through a nucleophilic substitution reaction, where the benzofuran and xanthene units are connected.
Acetylation: The final step involves the acetylation of hydroxyl groups using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Catalyst Optimization: Employing more efficient catalysts to reduce reaction time and increase yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetyloxymethyl 3’,6’-diacetyloxy-2’,7’-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress and inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2’,7’-Dichlorofluorescein Diacetate: Known for its use as a fluorescent probe in biological studies.
Fluorescein Diacetate: Another fluorescent compound used in cell viability assays.
Uniqueness
Acetyloxymethyl 3’,6’-diacetyloxy-2’,7’-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate is unique due to its spiro structure and multiple acetyl groups, which enhance its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C80H72O38 |
|---|---|
Molecular Weight |
1641.4 g/mol |
IUPAC Name |
acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate |
InChI |
InChI=1S/2C40H36O19/c1-20(41)50-17-53-36(46)10-7-25-13-30-34(15-32(25)56-23(4)44)58-35-16-33(57-24(5)45)26(8-11-37(47)54-18-51-21(2)42)14-31(35)40(30)29-9-6-27(12-28(29)39(49)59-40)38(48)55-19-52-22(3)43;1-20(41)50-17-53-36(46)10-7-25-12-30-34(15-32(25)56-23(4)44)58-35-16-33(57-24(5)45)26(8-11-37(47)54-18-51-21(2)42)13-31(35)40(30)29-14-27(6-9-28(29)39(49)59-40)38(48)55-19-52-22(3)43/h2*6,9,12-16H,7-8,10-11,17-19H2,1-5H3 |
InChI Key |
UNDDCRWLSMJTCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCOC(=O)CCC1=CC2=C(C=C1OC(=O)C)OC3=C(C24C5=C(C=C(C=C5)C(=O)OCOC(=O)C)C(=O)O4)C=C(C(=C3)OC(=O)C)CCC(=O)OCOC(=O)C.CC(=O)OCOC(=O)CCC1=CC2=C(C=C1OC(=O)C)OC3=C(C24C5=C(C=CC(=C5)C(=O)OCOC(=O)C)C(=O)O4)C=C(C(=C3)OC(=O)C)CCC(=O)OCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


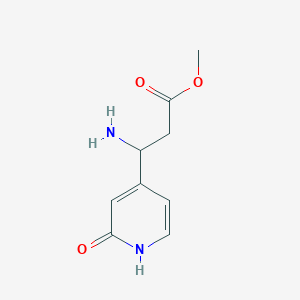
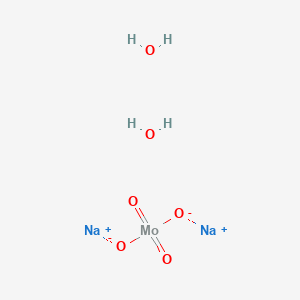
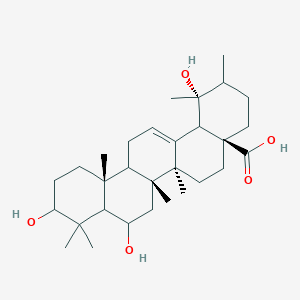
![2-[(2E)-3-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]prop-2-enamido]benzoic acid](/img/structure/B15146169.png)
![[(1S,3R,7S,11S)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] benzoate](/img/structure/B15146170.png)
![4-{[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-2-(hydroxymethyl)-6-{4-[(1E)-3-hydroxyprop-1-en-1-yl]-2,6-dimethoxyphenoxy}oxane-3,5-diol](/img/structure/B15146174.png)
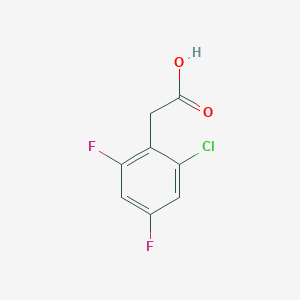
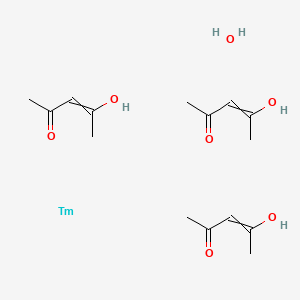
![4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B15146203.png)
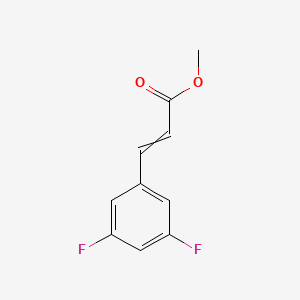
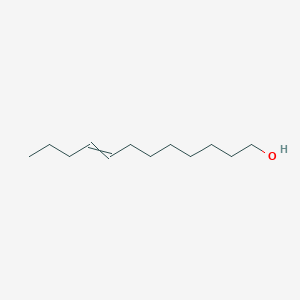
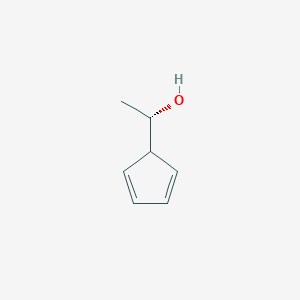
![(6R,14R)-2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone](/img/structure/B15146227.png)
